Product packaging for 4-Nitrophenyl dimethylcarbamate(Cat. No.:CAS No. 7244-70-4)

4-Nitrophenyl dimethylcarbamate

Cat. No.: B1202578
CAS No.: 7244-70-4
M. Wt: 210.19 g/mol
InChI Key: YBRIFDNEMBTBMJ-UHFFFAOYSA-N
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Description

4-Nitrophenyl dimethylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B1202578 4-Nitrophenyl dimethylcarbamate CAS No. 7244-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) N,N-dimethylcarbamate
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InChI

InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-7(4-6-8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YBRIFDNEMBTBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10222736
Record name 4-Nitrophenyl dimethylcarbamate
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Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7244-70-4
Record name Carbamic acid, N,N-dimethyl-, 4-nitrophenyl ester
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Record name 4-Nitrophenyl dimethylcarbamate
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Record name 4-Nitrophenyl dimethylcarbamate
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Record name 4-nitrophenyl N,N-dimethylcarbamate
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Contextualization Within Modern Organic Synthesis and Reagent Design

Modern organic synthesis places a premium on the development of reagents that are not only effective but also offer advantages in terms of stability, selectivity, and ease of use. Carbamates, as a functional group, are integral to a wide array of biologically active molecules and are pivotal in the production of materials like polyurethanes. nih.govwikipedia.org The "activation" of a carbamate (B1207046), as seen in 4-Nitrophenyl dimethylcarbamate (B8479999), refers to the incorporation of a good leaving group, which enhances its reactivity toward nucleophiles. emerginginvestigators.org This strategic design transforms a relatively stable carbamate moiety into a useful acylating agent.

The utility of such activated reagents is widespread. They serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai Specifically, the carbamate functional group can modulate the biological and pharmacokinetic properties of molecules, making its introduction a key step in many synthetic sequences. nih.govacs.org The design of reagents like 4-Nitrophenyl dimethylcarbamate is a direct response to the need for efficient methods to form carbamate linkages under controlled conditions.

Structural Features and Reactivity Principles of Activated Carbamates

Carbamates can be considered hybrids of esters and amides, exhibiting chemical reactivity that is comparable to both functional groups. nih.gov The stability of the carbamate (B1207046) group is attributed to the resonance between the amide and carboxyl functionalities. nih.gov However, the presence of an additional oxygen atom compared to amides makes carbamates more electrophilic and thus more reactive towards nucleophiles. nih.gov

The "activation" in 4-Nitrophenyl dimethylcarbamate (B8479999) is achieved through the 4-nitrophenyl group. The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxide a good leaving group. emerginginvestigators.org This is a critical feature, as it facilitates the nucleophilic substitution at the carbonyl carbon. The reactivity of carbamates is influenced by the nature of the substituents on both the nitrogen and the oxygen atoms. In the case of 4-Nitrophenyl dimethylcarbamate, the dimethylamino group also plays a role in modulating the electrophilicity of the carbonyl carbon.

The general reactivity principle involves the attack of a nucleophile (such as an amine or an alcohol) on the electrophilic carbonyl carbon of the activated carbamate. This leads to the displacement of the 4-nitrophenoxide leaving group and the formation of a new carbamate, urea (B33335), or other related functional group. This process is fundamental to its application as a synthetic intermediate. nih.gov

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₀N₂O₄ nih.gov
Molecular Weight210.19 g/mol nih.gov
IUPAC Name(4-nitrophenyl) N,N-dimethylcarbamate nih.gov
CAS Number7244-70-4 nih.gov
AppearanceSolid
XLogP31.5 nih.gov
Topological Polar Surface Area75.4 Ų guidechem.com

Research Rationale and Scope for 4 Nitrophenyl Dimethylcarbamate Studies

Established Reaction Pathways for Synthesis

Two principal pathways have been established for the synthesis of this compound, each offering distinct advantages in terms of starting materials and reaction conditions.

A common and direct method for preparing this compound involves the reaction of 4-nitrophenol (B140041) with N,N-dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Various bases and solvent systems can be employed to optimize the reaction. For instance, the use of solid anhydrous sodium carbonate in solvents like dichloromethane (B109758) or acetonitrile (B52724) has been shown to produce excellent yields of 4-nitrophenyl N-alkylcarbamates. researchgate.net In some procedures, an amine base such as pyridine (B92270) is used in a solvent like methylene (B1212753) chloride. nih.gov

A one-pot procedure for the synthesis of O-aryl carbamates involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides, which then react with substituted phenols. organic-chemistry.org This approach avoids the need to handle sensitive carbamoyl chloride reactants directly. organic-chemistry.org

Table 1: Synthesis of 4-Nitrophenyl Carbamates from 4-Nitrophenol and N,N-Dimethylcarbamoyl Chloride

Base Solvent Yield Reference
Pyridine Methylene Chloride 90% nih.gov
Anhydrous Na2CO3 Dichloromethane or Acetonitrile >95% researchgate.net

An alternative route to this compound utilizes bis(4-nitrophenyl) carbonate as a key intermediate. This method involves the reaction of bis(4-nitrophenyl) carbonate with dimethylamine (B145610). googleapis.com This pathway is particularly useful as it avoids the use of phosgene (B1210022) derivatives like carbamoyl chlorides. The bis(4-nitrophenyl) carbonate itself can be synthesized through various methods, including the nitration of diphenyl carbonate or the reaction of p-nitrophenol with triphosgene (B27547) in the presence of a base. chemicalbook.comgoogle.com

In a typical procedure, bis(4-nitrophenyl) carbonate is reacted with an aqueous solution of dimethylamine in a suitable solvent like acetonitrile. googleapis.com The reaction is often performed at a reduced temperature to control its exothermicity. googleapis.com This method is advantageous for its high yield and the relative safety of the reactants compared to phosgene-based routes.

Catalytic Systems in Carbamate Synthesis

The efficiency and selectivity of carbamate synthesis can be significantly enhanced through the use of catalytic systems. Both metal-based and organocatalytic methods have been developed to promote the formation of the carbamate linkage.

Zinc chloride has been identified as an effective and inexpensive catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. nih.govnih.govacs.org This protocol has been successfully applied to the synthesis of a variety of carbamates, including those with electron-withdrawing or electron-donating substituents on the aromatic ring, demonstrating the chemoselectivity of the reaction. nih.govacs.org The reaction is typically conducted under nitrogen protection in an anhydrous solvent like toluene (B28343) at room temperature. nih.gov Studies have shown that the yield of the carbamate product increases with the amount of zinc chloride catalyst used, with optimal yields achieved with one equivalent of the catalyst. researchgate.net Other zinc-based catalysts like zinc dust and zinc acetate (B1210297) have also been explored but generally result in lower yields compared to zinc chloride. nih.govnih.gov

Table 2: Effect of Zinc Chloride Catalyst Loading on Carbamate Yield

Catalyst (equiv) Temperature Yield (%) Reference
0 Room Temp No Reaction researchgate.net
0.1 Room Temp 30 researchgate.net
0.25 Room Temp 41 researchgate.net
0.5 Room Temp 81 researchgate.net
0.75 Room Temp 85 researchgate.net
1.0 Room Temp 86 researchgate.net

Organocatalytic and base-promoted methods offer a metal-free alternative for carbamate synthesis. Strong, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to promote the reaction of amines with carbon dioxide and alkyl halides to form carbamates. organic-chemistry.orgacs.org The base plays a crucial role in stabilizing the carbamate anion intermediate. acs.org

In other approaches, organocatalysts are employed to facilitate the reaction. For example, N-methylimidazole can catalyze the one-pot synthesis of carbamates via a Lossen rearrangement. organic-chemistry.org Additionally, the use of solid-base catalysts has been explored for the synthesis of carbamates from ureas and organic carbonates, offering an industrially attractive option due to the ease of catalyst separation. rsc.org Recent developments include the use of tert-butoxide lithium (t-BuOLi) as a base for the direct synthesis of carbamates from Boc-protected amines, eliminating the need for metal catalysts and hazardous reagents. rsc.org

Optimization of Synthetic Conditions and Yield Enhancement Strategies

Optimizing synthetic conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, catalyst, reaction temperature, and reaction time.

For the synthesis from 4-nitrophenol and N,N-dimethylcarbamoyl chloride, the use of a biphasic system with a solid base like anhydrous sodium carbonate has been shown to give quantitative yields and simplifies product purification. researchgate.net In metal-catalyzed reactions, the catalyst loading is a critical factor; for instance, with zinc chloride, a stoichiometric amount is often required for maximum yield. researchgate.net

In base-promoted reactions utilizing carbon dioxide, the choice of base is paramount, with sterically hindered guanidine (B92328) bases showing high efficacy. acs.org The reaction temperature also plays a significant role. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. However, elevated temperatures can sometimes lead to the formation of byproducts. acs.org The order of addition of reagents can also influence the outcome of the reaction.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter in the synthesis of 4-nitrophenyl carbamates, profoundly influencing reaction rates, yields, and the ease of product isolation. The solvent's polarity, ability to dissolve reactants, and its interaction with reaction intermediates can dictate the course of the synthesis.

In a biphasic method for preparing 4-nitrophenyl N-alkylcarbamates, solvents such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN) have been used effectively. researchgate.net These solvents facilitate the reaction between 4-nitrophenyl chloroformate and alkylammonium hydrochloride salts in the presence of a solid base, leading to excellent yields. researchgate.net For instance, the synthesis of 4-nitrophenyl N-methylcarbamate proceeds in quantitative yield (≥95% purity) in these solvents, often requiring only simple filtration and solvent evaporation to isolate the product. researchgate.net

Methylene chloride has also been employed as a solvent for the synthesis of 4-nitrophenyl N-phenylcarbamate from aniline (B41778) and 4-nitrophenyl chloroformate, using pyridine as a base. nih.gov In other related syntheses, such as for nitrophenyl malonates, which can be precursors to carbamate derivatives, dimethylformamide (DMF) is a common solvent choice, with reactions typically heated to 90 °C. nih.gov For certain cyclization reactions of nitrophenyl derivatives, N-methylpyrrolidone (NMP) has been shown to improve transformation efficiency compared to other solvents. nih.gov

The effect of solvent composition can also be observed in related reactions. For example, in the reduction of 4-nitrophenol (4-NiP), the presence of alcohols like methanol, ethanol (B145695), or isopropanol (B130326) in an aqueous medium can cause a noticeable decrease in the reaction rate. nih.gov The reaction rate for 4-NiP reduction was observed to slow down with an increase in the concentration of ethanol in a water-ethanol mixture. nih.gov

Table 1: Solvent Effects on the Synthesis of 4-Nitrophenyl Carbamates and Related Compounds

Solvent(s)ReactantsProductObservationReference
Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN)4-Nitrophenyl chloroformate, Alkylammonium hydrochloride4-Nitrophenyl N-alkylcarbamatesExcellent yields; product obtained with ≥95% purity after simple work-up. researchgate.net
Methylene ChlorideAniline, 4-Nitrophenyl chloroformate, Pyridine4-Nitrophenyl N-phenylcarbamateEffective medium for the reaction, leading to a 90% yield after reflux. nih.gov
Dimethylformamide (DMF)Dimethyl malonate, 2-FluoronitrobenzeneNitrophenyl malonatesEffective for the synthesis at 90 °C. nih.gov
N-Methylpyrrolidone (NMP)Nitrophenyl substrateHexahydro-2,6-methano-1-benzazocineImproved efficiency for the cyclization reaction compared to other solvents. nih.gov
Water-Ethanol Mixture4-Nitrophenol, NaBH44-AminophenolReaction rate decreases with increasing ethanol concentration. nih.gov

Temperature and Pressure Control in Reaction Kinetics

Temperature is a key factor that governs the kinetics of chemical reactions, and its control is essential for optimizing the synthesis of this compound. Reaction rates generally increase with temperature, which can lead to shorter reaction times and improved conversion. However, excessively high temperatures can promote side reactions, leading to impurity formation and reduced yields.

For instance, in the synthesis of related nitrophenyl compounds, specific temperature optima have been identified. The synthesis of nitrophenyl malonates is typically conducted at 90 °C in DMF. nih.gov In a more complex reductive cyclization of a nitrophenyl derivative, experiments conducted at 100 °C, 150 °C, and 200 °C established 150 °C as the optimal temperature for the desired transformation. nih.gov The catalytic reduction of 4-nitrophenol in a water-ethanol medium shows a substantial improvement in performance with increasing temperature; the conversion rises from 0% at 25 °C to 100% at 45 °C. nih.gov

Some synthetic procedures for carbamates involve a range of temperatures. A common method for synthesizing 4-nitrophenyl N-phenylcarbamate involves initially cooling the reaction mixture with ice water, followed by warming to room temperature, and then refluxing overnight. nih.gov This temperature profile helps to control the initial exothermic reaction before driving the reaction to completion at a higher temperature.

Information regarding the effect of pressure on the synthesis of this compound is not extensively documented in the literature, suggesting that most syntheses are performed at atmospheric pressure.

Purity Enhancement Techniques for Synthetic Products

Achieving high purity of the final product is paramount, especially for applications in the pharmaceutical industry. Various techniques are employed to purify this compound and its analogs, removing unreacted starting materials, catalysts, and by-products.

A common multi-step purification protocol involves an aqueous work-up followed by chromatography or recrystallization. After the reaction is complete, the mixture is often quenched with water and extracted with an organic solvent like ethyl acetate. google.com The organic layer is then washed sequentially with acidic solutions (e.g., 1M HCl), basic solutions (e.g., saturated aqueous NaHCO3), and brine (saturated aqueous NaCl) to remove acidic and basic impurities. nih.govgoogle.comorgsyn.org The organic phase is subsequently dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure, for example, by rotary evaporation. google.comorgsyn.org

For many carbamates, this initial work-up yields a crude product that requires further purification.

Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for purifying carbamates, effectively separating the desired product from impurities based on polarity. google.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. nih.govorgsyn.org Common solvent systems for carbamates include ethyl acetate/hexane and tert-butyl methyl ether. orgsyn.org The use of a binary solvent mixture, such as ethanol-water, has also been shown to improve the purity and yield of related compounds like N-(4-nitrophenyl) acetamide. jcbsc.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity requirements, RP-HPLC can be used, followed by lyophilisation (freeze-drying) to isolate the final product.

In some optimized synthetic procedures, the need for extensive purification is minimized. For example, a method for synthesizing 4-nitrophenyl N-methylcarbamate yields a product of ≥95% purity after only simple filtration and solvent evaporation, bypassing the need for chromatographic purification. researchgate.net

Table 2: Common Purity Enhancement Techniques

TechniqueDescriptionApplication ExampleReference
Aqueous Work-upWashing the organic reaction mixture with acidic, basic, and brine solutions to remove soluble impurities.Washing with 1M HCl, NaHCO3, and brine solutions. nih.govgoogle.comorgsyn.org
Column ChromatographySeparation of compounds based on polarity using a stationary phase like silica gel.Purification of a crude carbamate using a hexane-EtOAc solvent system. google.com
RecrystallizationPurification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Recrystallization from ethyl acetate or an ethyl acetate/hexane mixture. nih.govorgsyn.org
RP-HPLCA high-resolution chromatographic technique for purification.Used for purifying a p-nitrophenyl carbamate derivative.
Filtration & EvaporationA simple work-up for reactions that produce a high-purity product directly from the reaction mixture.Isolation of 4-nitrophenyl N-methylcarbamate in ≥95% purity. researchgate.net

Atom Economy and Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govjocpr.com One of the key metrics in green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comwikipedia.org A higher atom economy signifies a greener process with less waste generation. wikipedia.orgacs.org

The formula for atom economy is: Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

A common laboratory synthesis of this compound involves the reaction of 4-nitrophenyl chloroformate with dimethylamine .

Reaction: C₇H₄ClNO₄ (4-nitrophenyl chloroformate) + C₂H₇N (dimethylamine) → C₉H₁₀N₂O₄ (this compound) + HCl (hydrochloric acid)

Molecular Weights:

4-nitrophenyl chloroformate: 201.56 g/mol

Dimethylamine: 45.08 g/mol

this compound: 210.19 g/mol nih.gov

Hydrochloric acid: 36.46 g/mol

Calculation: Atom Economy = [210.19 / (201.56 + 45.08)] x 100% Atom Economy = [210.19 / 246.64] x 100% Atom Economy ≈ 85.22%

Traditional methods for carbamate synthesis have often relied on highly toxic reagents such as phosgene and its derivatives, or isocyanates like the highly toxic methyl isocyanate. nih.govresearchgate.net Green chemistry seeks to replace these hazardous materials with safer alternatives. researchgate.net For example, the use of carbon dioxide (CO₂) as a C1 feedstock is a much greener approach. nih.gov Methods have been developed that involve the reaction of an amine with CO₂ and an organic electrophile to produce carbamates, avoiding phosgene entirely. google.com Such approaches align with the principles of green chemistry by utilizing a renewable and non-toxic reagent and often proceeding under mild reaction conditions. nih.govresearchgate.net The development of catalytic routes and solvent-free reaction conditions are other areas of research aimed at making the synthesis of carbamates like this compound more sustainable. nih.govjocpr.com

Applications in Advanced Synthetic Organic Chemistry and Chemical Transformations

As a Carbamoylating Reagent in Complex Molecule Construction

4-Nitrophenyl dimethylcarbamate (B8479999) is an effective agent for the introduction of a dimethylcarbamoyl group, -(C=O)N(CH₃)₂, onto various nucleophiles. This reactivity is driven by the electronic nature of the molecule; the carbonyl carbon is rendered highly electrophilic by the adjacent nitrogen atom and, crucially, by the ester linkage to the electron-withdrawing 4-nitrophenoxy group. This makes the 4-nitrophenoxide an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

The primary application of 4-Nitrophenyl dimethylcarbamate as a carbamoylating agent is in the synthesis of other carbamates, ureas, and related structures. It serves as a stable, often crystalline, alternative to the more volatile and hazardous dimethylcarbamoyl chloride. wikipedia.orgontosight.ai The general reaction involves the treatment of a nucleophile, such as a primary or secondary amine or an alcohol, with this compound, often in the presence of a non-nucleophilic base to neutralize the 4-nitrophenol (B140041) byproduct.

For instance, its reaction with primary or secondary amines yields N,N-disubstituted ureas, while its reaction with alcohols or phenols produces N,N-dimethylcarbamates. wikipedia.orgchemicalbook.com These carbamates are frequently found as core structures in pharmacologically active molecules and agrochemicals. wikipedia.org The synthesis is often straightforward, involving the mixing of reagents in a suitable solvent. For example, the synthesis of a target carbamate (B1207046) can be achieved by reacting a specific amine with 4-nitrophenyl chloroformate to generate a 4-nitrophenyl carbamate intermediate, which is then displaced by another nucleophile. nih.govnih.gov More directly, this compound can transfer the dimethylcarbamoyl group to a potent nucleophile, such as the sodium salt of an alcohol, to form the desired carbamate product. nih.gov

While less commonly cited than its role in direct carbamoylation or as a protecting group, the carbamate functionality installed by this compound can serve as a precursor for the synthesis of nitrogen-containing heterocyclic systems. The carbamate group is a versatile functional handle that can participate in intramolecular cyclization reactions. Depending on the substrate's structure, an appropriately positioned nucleophile within the same molecule can displace the alkoxy or aryloxy group of the carbamate or, more commonly, a group elsewhere in the molecule can be activated to react with the carbamate nitrogen. Although direct examples initiating from this compound are specialized, the principle is well-established in organic synthesis, where carbamates are key intermediates in the formation of heterocycles like oxazolidinones, hydantoins, and benzodiazepines.

Utility in Protecting Group Strategies for Amines and Alcohols

A significant role for this compound and related structures is in protecting group chemistry. researchgate.netemerginginvestigators.org Protecting groups are essential for achieving chemoselectivity during the synthesis of complex molecules with multiple reactive sites. emerginginvestigators.orgorganic-chemistry.org The dimethylcarbamoyl group can function as a robust protecting group for amines and alcohols.

The carbamates formed from amines and alcohols using this compound or its precursors are notably stable under neutral and acidic conditions. emerginginvestigators.orgemerginginvestigators.org This stability makes them "orthogonal" to many other common protecting groups. organic-chemistry.orgemerginginvestigators.org Orthogonality is a critical concept in multi-step synthesis, allowing for the selective removal of one protecting group without affecting others in the molecule. organic-chemistry.org For example, the tert-butyloxycarbonyl (Boc) group is labile to strong acid, while many silyl (B83357) ether protecting groups are cleaved by fluoride (B91410) ions or acid. rug.nlgelest.com The dimethylcarbamoyl group, being stable to these conditions, can be retained while other transformations are performed.

Its key feature is its lability under basic conditions. researchgate.netemerginginvestigators.orgemerginginvestigators.org The deprotection is readily achieved in the presence of a base, which facilitates the cleavage of the carbamate bond. emerginginvestigators.org This base-lability provides a valuable tool for synthetic chemists, expanding the range of available orthogonal protection strategies. researchgate.netemerginginvestigators.org

Protecting GroupAbbreviationTypical Cleavage ConditionsStability Profile
DimethylcarbamoylDmcBase (e.g., aq. NaOH, Piperidine)Stable to acid, fluoride ions, hydrogenolysis
tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl) rug.nlStable to base, hydrogenolysis
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) rug.nlStable to acid, hydrogenolysis
BenzyloxycarbonylCbzCatalytic Hydrogenolysis (H₂, Pd/C) rug.nlStable to acid and mild base
tert-ButyldimethylsilylTBS/TBDMSFluoride ions (e.g., TBAF), Acid gelest.comStable to base, hydrogenolysis

Deprotection of the dimethylcarbamoyl group is typically accomplished under mild basic conditions. emerginginvestigators.org Hydrolysis using aqueous base (e.g., pH > 12) effectively cleaves the carbamate to release the free alcohol or amine. researchgate.netemerginginvestigators.orgemerginginvestigators.org Amines such as piperidine (B6355638) are also effective reagents for this deprotection, particularly for N-protected substrates. researchgate.net

A significant advantage of this protecting group strategy is that the deprotection process can be easily monitored. emerginginvestigators.orgemerginginvestigators.org The cleavage reaction liberates one equivalent of 4-nitrophenol. researchgate.netemerginginvestigators.orgemerginginvestigators.org In basic solution, 4-nitrophenol is deprotonated to the 4-nitrophenolate (B89219) anion, which has a distinct yellow color and a strong absorbance maximum around 405-413 nm. emerginginvestigators.orgwikipedia.org This chromophoric property allows the progress of the deprotection to be followed in real-time using UV-visible spectroscopy, ensuring the reaction goes to completion. emerginginvestigators.orgemerginginvestigators.org

Role as a Mechanistic Probe or Chromophoric Reporter Group in Chemical Kinetic Studies

The release of the colored 4-nitrophenolate anion upon reaction makes this compound and similar p-nitrophenyl esters exceptionally useful as mechanistic probes and reporter groups in kinetic studies. emerginginvestigators.orgwikipedia.org This application is particularly prominent in the field of bioorganic chemistry and enzymology.

When a reaction involving the cleavage of this compound is performed, the rate of formation of the yellow 4-nitrophenolate can be measured spectrophotometrically. emerginginvestigators.orgemerginginvestigators.orgwikipedia.org By monitoring the increase in absorbance at the characteristic wavelength, one can determine the rate of the reaction. This technique is frequently used to:

Assay enzyme activity: Enzymes such as esterases, proteases, or lipases that can hydrolyze carbamate bonds can be studied using this compound as a substrate. The rate of color formation is directly proportional to the enzyme's catalytic activity.

Study reaction mechanisms: By varying reaction conditions such as pH, temperature, or reactant concentrations and observing the effect on the rate of 4-nitrophenolate release, detailed information about the reaction mechanism, rate-determining steps, and kinetic parameters can be elucidated. emerginginvestigators.org

Compare reactivities: The compound can be used as a standard to compare the carbamoylating potential of other reagents or to study the nucleophilicity of various amines and alcohols by measuring their reaction rates.

The utility of 4-nitrophenol as a leaving group for spectroscopic analysis is well-established due to its favorable pKa and the distinct spectral properties of its conjugate base. emerginginvestigators.orgwikipedia.org

SpeciesAppearance (in solution)pH RangeAbsorbance Maximum (λmax)Molar Extinction Coefficient (ε)
4-NitrophenolColorlessBelow pH 5.4 wikipedia.org~317 nmWeak at 405 nm (ε ≈ 0.2 mM⁻¹ cm⁻¹) wikipedia.org
4-NitrophenolateYellowAbove pH 7.5 wikipedia.org~405 nm wikipedia.orgStrong (ε ≈ 18.3-18.4 mM⁻¹ cm⁻¹) wikipedia.org

Enzyme-Substrate Analogues in Hydrolase Kinetic Studies

This compound and structurally related p-nitrophenyl esters serve as effective substrate analogues for a wide range of hydrolases, including esterases, proteases, and lipases. The enzymatic hydrolysis of these substrates results in the release of the intensely colored 4-nitrophenolate anion, providing a convenient and continuous spectrophotometric assay to monitor enzyme activity. This method allows for the precise determination of key kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which are fundamental to understanding enzyme mechanism and efficiency.

The general mechanism involves the nucleophilic attack of an active site residue (e.g., serine in serine hydrolases) on the carbonyl carbon of the carbamate. This leads to the formation of a transient acyl-enzyme intermediate and the release of 4-nitrophenol. The subsequent hydrolysis of the acyl-enzyme regenerates the free enzyme and releases the carbamoyl (B1232498) moiety. The rate of 4-nitrophenol release is directly proportional to the rate of the enzymatic reaction.

Numerous studies have employed p-nitrophenyl-based substrates to characterize various hydrolases. For instance, the kinetics of p-nitrophenylacetate hydrolysis by esterases from sources like the alfalfa leafcutting bee have been thoroughly investigated. nih.gov Similarly, the hydrolysis of p-nitrophenyl esters with varying acyl chain lengths has been used to probe the substrate specificity of novel bacterial esterases. researchgate.net In a study of penicillin G acylase, the use of 4-nitrophenyl acetate (B1210297) allowed for the observation of pre-steady-state kinetics, providing insights into the rates of acylation and deacylation of the enzyme. nih.govcsic.es

Furthermore, chromogenic substrates like Nα-(N,N-dimethylcarbamoyl)-α-azalysine p-nitrophenyl ester have been instrumental in the kinetic analysis of serine proteases such as trypsin and thrombin. nih.govnih.gov These studies provide detailed information on the affinity of the substrate for the enzyme's active site and the efficiency of the catalytic process.

Below is a representative table of kinetic parameters obtained for the hydrolysis of various p-nitrophenyl esters by different hydrolases, illustrating the utility of this class of compounds in comparative enzyme kinetics.

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Carboxylesterasep-Nitrophenyl acetate0.83-- nih.gov
Penicillin G Acylase (wild-type)4-Nitrophenyl acetate-0.7673 (acylation) nih.gov
Penicillin G Acylase (F360V mutant)4-Nitrophenyl acetate-0.05111.1 (acylation) nih.gov
Esterase (Megachile rotundata)p-Nitrophenylacetate0.124-- nih.gov
EstU1p-Nitrophenyl butyrate0.241.1 x 10³4.6 x 10⁶ researchgate.net

Data presented are for illustrative purposes and are sourced from studies on analogous p-nitrophenyl esters.

Probing Active Site Chemical Environments via Spectroscopic Changes

The hydrolysis of this compound and its analogues is accompanied by significant spectroscopic changes that can be harnessed to probe the chemical environment of enzyme active sites. The product, 4-nitrophenol, has a pKa of approximately 7.15. emerginginvestigators.org In solutions with a pH above this value, it exists predominantly as the 4-nitrophenolate ion, which exhibits a strong absorbance at around 405-420 nm, appearing as a distinct yellow color. emerginginvestigators.orgmedchemexpress.com

This colorimetric property allows for real-time monitoring of the enzymatic reaction. The rate of increase in absorbance at the characteristic wavelength is directly proportional to the rate of product formation, and thus, the rate of enzyme catalysis. This principle is the foundation of the widely used Ellman's test for cholinesterase activity, which uses a thiocholine (B1204863) substrate that reacts to produce a colored product. A similar principle applies to 4-nitrophenyl-based substrates.

Beyond simply measuring reaction rates, these spectroscopic changes can provide more nuanced information about the enzyme's active site. For example, the observation of a "burst" of 4-nitrophenol release in pre-steady-state kinetics, as seen with penicillin G acylase, indicates that the acylation step (release of 4-nitrophenol) is rapid, while the deacylation step (hydrolysis of the acyl-enzyme intermediate) is rate-limiting. nih.govcsic.es The magnitude of this burst can be used to titrate the active sites of an enzyme solution, providing a measure of the concentration of active enzyme.

Furthermore, detailed kinetic and spectroscopic studies, when combined with structural data from techniques like X-ray crystallography, can offer a comprehensive picture of the interactions between the substrate analogue and the active site residues. For instance, a study on human alpha-thrombin complexed with an aza-lysine p-nitrophenyl ester inhibitor revealed the covalent attachment of the inhibitor to the catalytic serine residue and its specific orientation within the primary specificity subsite. nih.gov Such studies are crucial for understanding the molecular basis of enzyme catalysis and for the rational design of enzyme inhibitors. The use of activity-based probes, which often incorporate a reactive group and a reporter tag, allows for the visualization and identification of active enzymes within complex biological mixtures. nih.govnih.govresearchgate.net

Integration in Polymer and Material Science for Carbamate-Functionalized Polymers

The reactivity of the 4-nitrophenyl carbamate group makes it a valuable precursor in the synthesis of carbamate-functionalized polymers. The 4-nitrophenoxy group is a good leaving group, allowing for the facile reaction of the carbamate with nucleophiles such as amines and alcohols to form new carbamate or carbonate linkages, respectively. This reactivity is harnessed in polymer chemistry to modify existing polymers or to synthesize novel polymeric materials.

A common strategy involves the activation of hydroxyl-terminated polymers with 4-nitrophenyl chloroformate. This reaction yields a polymer with reactive 4-nitrophenyl carbonate end-groups. These activated polymers can then be reacted with various amine-containing molecules to introduce specific functionalities onto the polymer chain via the formation of stable carbamate bonds. This method provides a versatile platform for the synthesis of well-defined functional polymers.

For example, this approach can be used to attach bioactive molecules, such as peptides or drugs, to a polymer backbone, creating materials for biomedical applications like drug delivery systems or tissue engineering scaffolds. The release of the yellow-colored 4-nitrophenol during the functionalization step can also serve as a convenient visual or spectroscopic indicator of the reaction's progress.

In addition to post-polymerization modification, 4-nitrophenyl-activated monomers can be used in polymerization reactions. For instance, the reaction of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene) with p-nitrophenyl carbonates can lead to the formation of lactam carbamates, which may find applications in polymer chemistry. nih.gov The synthesis of polycarbamate nucleic acids has also been achieved using p-nitrophenyl carbonates, highlighting the utility of this chemistry in creating novel biomaterials. nih.gov

The activation of resins for solid-phase synthesis is another area where this chemistry is applied. Resins can be functionalized with 4-nitrophenyl carbonate groups, allowing for the covalent attachment of the first building block in the synthesis of peptides or oligonucleotides. The loading capacity of such resins can be easily determined by cleaving the 4-nitrophenyl groups with a base and measuring the absorbance of the released 4-nitrophenolate. epa.gov

Theoretical and Computational Chemistry Studies of 4 Nitrophenyl Dimethylcarbamate

Electronic Structure and Stability Analysis

The analysis of the electronic structure provides a basis for understanding the molecule's intrinsic properties and reactivity. Methods like Density Functional Theory (DFT) are employed to model the electron distribution and predict molecular geometries and energies.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and ground state properties of molecules. nih.gov By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for molecules of this size. nih.gov Calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various properties at this equilibrium structure.

For 4-nitrophenyl dimethylcarbamate (B8479999), DFT calculations would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. While specific DFT studies on this exact molecule are not prevalent in the literature, experimental data from X-ray crystallography for the closely related analogue, 4-nitrophenyl N-phenylcarbamate, provides a valuable reference for the expected structural features. dtic.mil A key finding for this analogue is its non-planar structure, with significant twisting around the central carbamate (B1207046) group. dtic.mil The dihedral angle between the nitrophenyl ring and the carbamate plane was found to be 95.9(2)°, indicating a twisted conformation. dtic.mil DFT optimization of 4-nitrophenyl dimethylcarbamate would be expected to yield a similarly non-planar ground state structure, influenced by the electronic and steric effects of the dimethylamino and nitrophenyl groups. The existence of a crystal structure for this compound has been reported, which could serve as a benchmark for validating the accuracy of theoretical models. nist.gov

Table 1: Selected Experimental Bond Lengths and Torsion Angles for the Analogue Compound 4-Nitrophenyl N-phenylcarbamate This data, from a closely related molecule, illustrates the type of structural parameters that would be determined and compared in a DFT study of this compound.

ParameterBond/AtomsValue
Bond LengthC-O (carbonyl)1.20 Å
Bond LengthC-N (carbamate)1.35 Å
Bond LengthC-O (ester)1.41 Å
Torsion AngleC-C-N-C139.6(2)°
Torsion AngleC-C-O-C95.9(2)°

Source: Adapted from crystallographic data for 4-Nitrophenyl N-phenylcarbamate. dtic.mil

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution from the perspective of an approaching reagent, mapping regions of negative and positive electrostatic potential onto the molecule's electron density surface. These maps are invaluable for identifying sites susceptible to nucleophilic and electrophilic attack. nih.gov

For this compound, an MEP analysis would reveal distinct regions of varying potential:

Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are characteristic of nucleophilic sites, which are attractive to electrophiles or positive charges. The most intense negative potential is expected to be localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the carbamate moiety. This is due to the high electronegativity of oxygen and the resonance delocalization within these functional groups.

Positive Potential (Blue): These regions signify a deficiency of electrons and represent electrophilic sites, which are susceptible to attack by nucleophiles. Positive potentials would be anticipated around the hydrogen atoms of the aromatic ring and the methyl groups. The strong electron-withdrawing nature of the nitro group enhances the positive potential on the phenyl ring. nih.gov

The MEP map therefore highlights the carbonyl carbon as a primary site for nucleophilic attack and the nitro and carbonyl oxygens as primary sites for interaction with electrophiles or for forming hydrogen bonds.

Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns closely with classical Lewis structures. This method quantifies electron delocalization by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The energy associated with these interactions indicates the strength of hyperconjugation and resonance effects.

In this compound, NBO analysis would quantify several key electronic features:

Carbamate Resonance: A significant interaction would be observed between the lone pair on the nitrogen atom (donor) and the antibonding π* orbital of the carbonyl group (acceptor). This n → π* interaction is the electronic basis for the resonance that gives the C-N bond partial double-bond character.

Electron Delocalization: Strong donor-acceptor interactions would be evident between the filled π orbitals of the phenyl ring (donors) and the empty π* orbitals of the nitro group (acceptor). This confirms the powerful electron-withdrawing nature of the nitro substituent and its role in delocalizing electron density across the aromatic system.

Hybridization: The analysis would also provide the hybridization of each atom, offering further insight into the molecule's bonding and geometry.

Frontier Molecular Orbital (FMO) Analysis FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are critical indicators of a molecule's ability to donate or accept electrons.

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be primarily localized on the electron-rich dimethylamino group and the adjacent phenoxy oxygen, as these are the most electron-donating parts of the molecule.

LUMO: The LUMO is the lowest-energy orbital that can accept electrons, defining the molecule's electrophilic character. The LUMO is anticipated to be centered on the electron-deficient nitrophenyl ring, specifically with large coefficients on the carbon atoms of the ring and the nitro group, reflecting the strong electron-withdrawing effect.

Computational Modeling of Reaction Pathways and Energy Landscapes

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. By mapping the potential energy surface, researchers can identify reaction pathways, locate intermediate and transition state structures, and calculate the energy barriers that govern reaction rates.

A common and important reaction for esters like this compound is hydrolysis, which involves the cleavage of the ester bond by water. Computational methods can elucidate the mechanism of this reaction. For instance, the alkaline hydrolysis would likely proceed via a two-step nucleophilic acyl substitution mechanism:

Nucleophilic Attack: A hydroxide (B78521) ion (nucleophile) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate would be a high-energy species on the reaction coordinate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-nitrophenoxide anion as the leaving group. The stability of the 4-nitrophenoxide anion, enhanced by resonance stabilization of the negative charge by the nitro group, makes it an excellent leaving group and facilitates the reaction.

Computational chemists use algorithms to locate the transition state (TS) for each step—the highest energy point along the reaction pathway. The structure of the TS reveals the geometry of the molecule as bonds are being broken and formed. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) is determined. This value is critical as it is directly related to the reaction rate via the Arrhenius equation. Thermodynamic studies on the hydrolysis of the related compound 4-nitrophenyl acetate (B1210297) confirm the reaction is highly favorable.

While quantum mechanics calculations are excellent for describing electronic structure and reaction barriers, they often model molecules in the gas phase (in a vacuum). Molecular Dynamics (MD) simulations bridge this gap by modeling the behavior of a molecule in a condensed phase, such as in a solvent like water, over time.

An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of every atom over a set period (from nanoseconds to microseconds).

These simulations provide insights into:

Solvation Effects: How solvent molecules arrange around the solute and how specific interactions, like hydrogen bonds between water and the nitro/carbonyl oxygens, influence the molecule's conformation and reactivity.

Conformational Dynamics: How the molecule flexes, bends, and rotates in solution. MD can explore the different conformations accessible at a given temperature and the energy barriers between them. Analysis of the root mean square deviation (RMSD) can be used to assess the stability of the molecule's conformation over time.

Reactivity Environment: MD can be used to study the initial conditions for a reaction. For example, it can model how a nucleophile (like a hydroxide ion) approaches the carbamate and how the solvent shell reorganizes to facilitate the reaction, providing a more realistic picture of the reaction environment than gas-phase models.

QM/MM Approaches for Complex Reaction Systems

To understand the reactivity of this compound within a complex chemical or biological environment, such as in solution or an enzyme's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are exceptionally valuable. nih.govmdpi.com This methodology combines the accuracy of quantum mechanics for the chemically active region with the computational efficiency of molecular mechanics for the larger, surrounding environment. nih.govmdpi.com

In a typical QM/MM simulation of a reaction involving this compound, the carbamate itself and any directly interacting molecules (like a nucleophile or key enzyme residues) would be defined as the QM region. This allows for an accurate description of bond-breaking and bond-forming events. The rest of the system, such as the protein scaffold and solvent molecules, is treated with a classical MM force field. nih.gov

A pertinent example of this application is the study of the hydrolysis of other carbamates, such as methomyl, by esterase enzymes. nih.govnih.gov These computational studies have successfully elucidated a two-step hydrolysis mechanism: nih.govnih.gov

A nucleophilic attack initiated by a serine residue in the enzyme's active site.

Subsequent cleavage of the carbamate's C-O bond.

For the enzymatic hydrolysis of methomyl, the rate-determining step was identified as the initial serine attack, with a calculated activation barrier of 19.1 kcal/mol. nih.gov Similar QM/MM studies on the urease-catalyzed hydrolysis of urea (B33335) to carbamate further underscore the power of this method to investigate reaction mechanisms. acs.org By applying this approach to this compound, one could similarly map out the free energy profile of its hydrolysis, identify the transition state structures, and quantify the catalytic effect of a specific enzyme, providing atomic-level detail of the reaction pathway. nih.gov

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the reactivity and selectivity of molecules like this compound by calculating various electronic and structural descriptors. mdpi.comnih.gov These descriptors offer quantitative measures of a molecule's propensity to engage in chemical reactions.

A key application is the prediction of a molecule's susceptibility to nucleophilic attack, a crucial step in the hydrolysis of carbamates. One of the most straightforward yet effective descriptors for this purpose is the partial atomic charge on the carbonyl carbon. emerginginvestigators.org A more positive charge indicates greater electrophilicity and, therefore, a higher reactivity towards nucleophiles.

A comparative study using DFT investigated the electronic properties of 4-nitrophenyl benzylcarbamate, a structurally related compound, and its corresponding carbonate analogue to predict their relative hydrolysis rates. emerginginvestigators.org The Mulliken population analysis was used to calculate the partial charge on the carbonyl carbon for both compounds.

CompoundCarbonyl Carbon Mulliken Charge (a.u.)Predicted Reactivity
4-Nitrophenyl Benzylcarbonate+0.516Higher
4-Nitrophenyl Benzylcarbamate+0.406Lower

This table is based on data from a study on 4-nitrophenyl protected substrates, demonstrating the use of computational chemistry to predict relative reactivity. emerginginvestigators.org

The calculations revealed that the carbonyl carbon in the carbamate has a significantly less positive partial charge compared to the carbonate. emerginginvestigators.org This computational result leads to the clear prediction that the carbamate should be less reactive towards nucleophilic attack and hydrolysis than the carbonate. This prediction is fully consistent with experimental observations, which show that the carbonate hydrolyzes more rapidly under basic conditions. emerginginvestigators.org

Beyond simple charge analysis, DFT is employed to calculate a suite of descriptors for Quantitative Structure-Reactivity Relationship (QSTR) models. mdpi.comnih.gov These models use descriptors like Hirshfeld charges, ionization potential, and electrophilicity index to correlate molecular structure with chemical reactivity or biological activity. mdpi.com Furthermore, computational studies can provide insight into transition state stabilization. For the related hydrolysis of p-nitrophenyl esters by certain enzymes, a Hammett plot yielded a reaction constant (ρ) of +0.98, which computationally supports a mechanism involving the buildup of negative charge in the transition state, characteristic of general base catalysis. researchgate.net These predictive models are invaluable for designing new molecules with tailored stability and reactivity profiles. chemrxiv.org

Advanced Spectroscopic and Analytical Techniques in the Study of 4 Nitrophenyl Dimethylcarbamate

Real-Time Kinetic Monitoring using UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a cornerstone technique for monitoring the real-time kinetics of reactions involving 4-nitrophenyl dimethylcarbamate (B8479999). This is primarily due to the distinct spectral properties of the reactant and its common hydrolysis product, 4-nitrophenol (B140041). The hydrolysis of 4-nitrophenyl esters, including carbamates, releases 4-nitrophenol, which, particularly in basic conditions, forms the intensely yellow 4-nitrophenolate (B89219) ion. researchgate.net This product has a strong absorbance at wavelengths around 400-413 nm, a region where the parent carbamate (B1207046) has minimal absorbance. researchgate.netresearchgate.net

This significant difference in absorbance allows for the continuous monitoring of the reaction progress by measuring the increase in absorbance at the specific wavelength of the 4-nitrophenolate ion over time. researchgate.net Researchers can thus obtain kinetic data, such as reaction rates and rate constants, by analyzing the time-dependent change in absorbance. researchgate.netnih.gov For instance, the base-promoted hydrolysis of related 4-nitrophenyl esters has been successfully monitored using this method, yielding rate constants that are comparable to those obtained by other techniques. nih.gov

The application of UV-Vis spectrophotometry extends to various reaction conditions, including enzymatic hydrolysis and reactions in different pH environments. researchgate.net The technique's simplicity, ability for automation, and the use of low reactant concentrations make it a popular choice for kinetic studies. nih.gov

Table 1: UV-Visible Spectrophotometry Data for Kinetic Monitoring

ParameterValueCompound MonitoredReference
Monitored Wavelength~400-413 nm4-Nitrophenolate (product) researchgate.net
Reaction TypeHydrolysis4-Nitrophenyl esters/carbamates researchgate.netnih.gov
Observable ChangeIncrease in absorbance over timeFormation of 4-nitrophenolate researchgate.netresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as in situ and dynamic NMR, are powerful tools for elucidating the reaction mechanisms of carbamates, including 4-nitrophenyl dimethylcarbamate. These methods go beyond simple structural confirmation to provide information on transient intermediates and the energetics of conformational changes.

Dynamic ¹H NMR studies have been instrumental in determining the rotational barriers around the C-N bond in carbamates. researchgate.netfigshare.com This rotation is often slow on the NMR timescale, leading to peak broadening or the appearance of distinct signals for different conformers. researchgate.net The free energies of activation for this process can be calculated from temperature-dependent NMR studies, providing insight into the electronic and steric effects influencing the carbamate structure. researchgate.netfigshare.com For primary carbamates, these rotational barriers have been found to be solvent-dependent. researchgate.netfigshare.com

¹³C NMR spectroscopy, in conjunction with chemical equilibrium analysis, has been employed to study the hydrolysis of carbamates. elsevierpure.comacs.org This technique allows for the quantitative determination of the concentrations of different species at equilibrium, including the carbamate, the corresponding amine, and bicarbonate. acs.org From this data, equilibrium constants for the hydrolysis reaction can be calculated, which are crucial for understanding the stability of the carbamate under different conditions. elsevierpure.com Furthermore, temperature-dependent ¹³C NMR studies can provide thermodynamic parameters such as the standard enthalpy and entropy changes of the hydrolysis reaction. elsevierpure.com

In situ NMR methods can be used to monitor the progress of a reaction directly in the NMR tube, allowing for the identification of intermediate species and the elucidation of reaction pathways. rsc.org While direct in situ NMR studies on this compound are not extensively detailed in the provided results, the principles are broadly applicable to its reactions.

Table 2: Advanced NMR Spectroscopy Applications for Carbamate Studies

NMR TechniqueApplicationInformation ObtainedRelated Compounds StudiedReference
Dynamic ¹H NMRStudy of C-N bond rotationRotational energy barriers, conformational isomerizationPrimary carbamates researchgate.netfigshare.com
¹³C NMREquilibrium studies of hydrolysisEquilibrium constants, thermodynamic parameters (ΔH°, ΔS°)Primary and secondary amine carbamates elsevierpure.comacs.orgcolab.ws
In situ NMRReal-time reaction monitoringIdentification of intermediates, reaction kineticsGeneral reaction monitoring rsc.org

Crystallographic Studies for Solid-State Structure-Reactivity Correlations

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, which is crucial for understanding the structure-reactivity relationships of this compound and related compounds. While a crystal structure for this compound itself is listed in the Cambridge Structural Database (CCDC Number: 126275), detailed analysis of its specific structural parameters is not available in the provided search results. nih.gov

However, crystallographic studies of closely related nitrophenyl carbamates offer valuable insights. For instance, the crystal structure of phenyl N-(4-nitrophenyl)carbamate reveals important details about intermolecular interactions, such as N-H···O hydrogen bonds, which can influence the stability and reactivity of the compound in the solid state. nih.govresearchgate.net The dihedral angles between the aromatic rings and the carbamate group are also determined, providing information about the molecule's conformation. nih.govresearchgate.net

Similarly, the crystal structure of methyl N-(4-nitrophenyl)carbamate shows how intermolecular N-H···O hydrogen bonds link molecules into chains, and how these chains are further connected by weaker C-H···O interactions. researchgate.net The twisting of the nitro and methoxycarbonyl groups relative to the aromatic ring plane is also quantified. researchgate.net These structural details are critical for understanding how crystal packing and intermolecular forces can affect the accessibility of the reactive carbamate group to reagents, thereby influencing its solid-state reactivity.

Table 4: Crystallographic Data for Related Nitrophenyl Carbamates

CompoundCrystal SystemKey Intermolecular InteractionsDihedral Angles of NoteReference
Phenyl N-(4-nitrophenyl)carbamateTriclinic, P-1N-H···O and C-H···π interactionsDihedral angle between aromatic rings: ~46-48° nih.govresearchgate.net
Methyl N-(4-nitrophenyl)carbamateTriclinic, P-1N-H···O and C-H···O hydrogen bondsNitro and methoxycarbonyl groups are twisted from the aromatic ring plane researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-nitrophenyl dimethylcarbamate, and how can purity be validated?

The compound is typically synthesized via nucleophilic substitution, reacting 4-nitrophenol with dimethylcarbamoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Purification methods include recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography. Purity validation employs HPLC (retention time comparison) and 1H/13C NMR spectroscopy to confirm structural integrity and absence of impurities. For crystalline samples, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What handling and storage protocols are critical for maintaining this compound stability?

  • Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or photodegradation.
  • Handling : Use PPE (gloves, goggles) in a fume hood to avoid inhalation or skin contact. Avoid exposure to strong acids/bases, which may hydrolyze the carbamate group. Stability under ambient conditions is limited; monitor via TLC or HPLC for degradation products during long-term experiments .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR : 1H NMR identifies aromatic protons (δ 7.5–8.3 ppm for nitrophenyl) and dimethylcarbamate methyl groups (δ 3.0–3.2 ppm).
  • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm the carbamate moiety.
  • UV-Vis : The nitrophenyl group exhibits strong absorbance near 400 nm, useful for quantitative analysis in enzymatic assays .

Advanced Research Questions

Q. How can researchers address inconsistencies in enzymatic activity data when using this compound as a substrate?

Discrepancies often arise from:

  • pH sensitivity : Carbamate hydrolysis rates vary with pH; calibrate assays using buffers (e.g., Tris-HCl or phosphate) at the enzyme’s optimal pH.
  • Substrate solubility : Use co-solvents (e.g., DMSO ≤1%) to improve aqueous solubility without denaturing enzymes.
  • Interference controls : Include blank reactions without enzyme to account for non-enzymatic hydrolysis. Validate with alternative substrates (e.g., 4-nitrophenyl acetate) to isolate enzyme-specific activity .

Q. What strategies optimize reaction yields of this compound in solvent-dependent syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity by stabilizing intermediates.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Temperature : Moderate heating (40–60°C) improves reaction kinetics without promoting side reactions. Post-reaction, quench with ice-water to precipitate the product and minimize hydrolysis .

Q. How does the nitro group’s electronic effects influence this compound’s reactivity in nucleophilic substitutions?

The nitro group’s electron-withdrawing nature activates the carbonyl carbon of the carbamate, increasing susceptibility to nucleophilic attack (e.g., by esterases or proteases). Comparative studies with non-nitrated analogs (e.g., phenyl dimethylcarbamate) show reduced hydrolysis rates, confirming the nitro group’s role in enhancing electrophilicity. DFT calculations can model charge distribution to predict reactivity trends .

Q. What analytical approaches differentiate this compound from its hydrolysis byproducts?

  • LC-MS : Monitor molecular ion peaks (e.g., m/z 225 for the parent compound vs. m/z 139 for 4-nitrophenol).
  • Kinetic assays : Track 4-nitrophenol release spectrophotometrically (λ = 405 nm) in real time.
  • TLC : Use silica plates with ethyl acetate/hexane (1:3) to separate carbamate (Rf ~0.5) from hydrolyzed products (Rf ~0.8) .

Methodological Considerations

  • Data Contradiction Analysis : When enzymatic activity deviates from literature, re-examine assay conditions (e.g., ionic strength, temperature) and confirm enzyme purity via SDS-PAGE.
  • Comparative Studies : Benchmark against structurally related carbamates (e.g., 4-nitrophenyl butyrate) to contextualize kinetic parameters (Km, Vmax) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.